molecular formula C3H6O2 B045915 (R)-Glycidol CAS No. 57044-25-4

(R)-Glycidol

Cat. No.: B045915
CAS No.: 57044-25-4
M. Wt: 74.08 g/mol
InChI Key: CTKINSOISVBQLD-GSVOUGTGSA-N
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Description

®-Glycidol: is a chiral epoxide with the chemical formula C3H6O2. It is an important intermediate in organic synthesis and is used in the production of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is characterized by its three-membered epoxide ring, which makes it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Allyl Alcohol: One common method for preparing ®-Glycidol involves the epoxidation of allyl alcohol using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically requires a catalyst, such as titanium silicalite, to achieve high enantioselectivity.

    Asymmetric Epoxidation: Another method involves the asymmetric epoxidation of prochiral allylic alcohols using chiral catalysts. This method is advantageous for producing enantiomerically pure ®-Glycidol.

Industrial Production Methods:

    Hydrolysis of Epichlorohydrin: Industrially, ®-Glycidol can be produced by the hydrolysis of epichlorohydrin in the presence of a base. This method is widely used due to its cost-effectiveness and scalability.

    Biocatalytic Methods: Enzymatic methods using epoxide hydrolases have also been developed for the production of ®-Glycidol. These methods offer high enantioselectivity and are environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-Glycidol can undergo oxidation reactions to form glycidic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of ®-Glycidol can yield glycerol or other reduced products. Catalytic hydrogenation is a typical method used for this purpose.

    Substitution: The epoxide ring of ®-Glycidol is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Amines, thiols, halides, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Glycidic acid, dihydroxyacetone.

    Reduction: Glycerol, propylene glycol.

    Substitution: Various substituted glycidol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: ®-Glycidol is used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Polymer Chemistry: It is used in the production of epoxy resins and other polymers with specific properties.

Biology:

    Enzyme Studies: ®-Glycidol is used as a substrate in enzyme studies to investigate the activity of epoxide hydrolases and other enzymes involved in epoxide metabolism.

Medicine:

    Drug Development: The compound is used in the development of chiral drugs due to its enantioselectivity and reactivity.

Industry:

    Agrochemicals: ®-Glycidol is used in the synthesis of agrochemicals, including pesticides and herbicides.

    Fine Chemicals: It is used in the production of various fine chemicals and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: ®-Glycidol exerts its effects primarily through its highly reactive epoxide ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds. The compound can also interact with enzymes, such as epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form diols.

Comparison with Similar Compounds

    (S)-Glycidol: The enantiomer of ®-Glycidol, which has similar chemical properties but different biological activities due to its opposite chirality.

    Epichlorohydrin: A related epoxide used in the production of ®-Glycidol and other chemicals.

    Glycidyl Ethers: Compounds with similar epoxide functionality but different substituents on the epoxide ring.

Uniqueness: ®-Glycidol is unique due to its chiral nature and high reactivity. Its enantioselectivity makes it valuable in the synthesis of chiral pharmaceuticals and other bioactive compounds. The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar compounds.

Biological Activity

(R)-Glycidol, a chiral epoxide compound, has garnered attention due to its biological activities, particularly its genotoxic effects and potential as a cytotoxic agent. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and experimental data.

This compound (CAS Number: 57044-25-4) is characterized by its epoxide functional group, which contributes to its reactivity and biological effects. The compound can undergo hydrolysis in acidic conditions, yielding glycerol and α-chlorohydrin. The epoxide ring is highly reactive, allowing this compound to alkylate DNA directly, which is a significant factor in its genotoxicity .

Mechanistic Insights

  • Genotoxicity : this compound has been shown to induce DNA damage through alkylation in several in vitro studies. This includes positive results in assays for chromosomal aberrations and sister chromatid exchanges in human lymphocytes and Chinese hamster cells .
  • Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity towards various cell lines. For instance, a study reported a significant reduction in cell viability in HCT116 cells exposed to concentrations as low as 1.16 µg/mL .

In Vivo Studies

A comprehensive study involving Fischer 344 rats administered this compound revealed several critical findings:

  • Survival Rates : Rats treated with doses of 37.5 mg/kg and 75 mg/kg showed significantly reduced survival compared to controls, with mean survival times decreasing from 92 weeks in controls to 66 weeks in high-dose males .
  • Tumor Incidence : There was a marked increase in the incidence of mesotheliomas and mammary tumors among treated groups, indicating a potential carcinogenic effect .

In Vitro Studies

In vitro experiments have consistently demonstrated the genotoxic potential of this compound:

  • Chromosomal Aberrations : Positive results were obtained from assays testing for chromosomal damage in various mammalian cell lines .
  • Mutation Assays : The compound has also shown mutagenic properties in Salmonella typhimurium reverse mutation assays, further supporting its classification as a genotoxic agent .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeModel OrganismDose RangeKey Findings
In VivoFischer 344 Rats0, 37.5, 75 mg/kgReduced survival; increased tumor incidence
In VitroHCT116 Cells1.16 µg/mLSignificant reduction in cell viability
In VitroHuman LymphocytesVariousInduction of chromosomal aberrations
In VitroSalmonella typhimuriumVariousPositive mutation assay results

Case Studies

  • Carcinogenicity Assessment :
    • A long-term study involving genetically modified mice assessed the carcinogenic potential of this compound. Results indicated that exposure led to increased tumor formation, especially in tissues exposed directly to the compound .
  • Cytotoxic Effects on Cancer Cell Lines :
    • A recent study highlighted the selective cytotoxic effects of this compound on cancer cell lines compared to normal cells. This selectivity may present opportunities for therapeutic applications where targeted cytotoxicity is desired .

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKINSOISVBQLD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904710
Record name (R)-Glycidol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57044-25-4
Record name (+)-Glycidol
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URL https://commonchemistry.cas.org/detail?cas_rn=57044-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Glycidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-2,3-epoxy-1-propanol
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Record name 57044-25-4
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Synthesis routes and methods

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.
[Compound]
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
208 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
185 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (R)-Glycidol?

A1: this compound has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol.

Q2: Is there any spectroscopic data available to characterize this compound?

A2: Yes, researchers commonly utilize techniques like 1H NMR, 13C NMR, and IR spectroscopy for the structural characterization of this compound and its derivatives. [, , , , , , , , ]

Q3: What is known about the stability of this compound under different conditions?

A3: this compound can undergo ring-opening reactions under acidic or basic conditions. Careful consideration should be given to reaction conditions and protecting groups when utilizing this compound in multi-step syntheses. [, , , , , , ]

Q4: Has this compound been utilized in enantioselective catalysis?

A4: Yes, research demonstrates the enantioselective chemisorption of this compound on tartaric-acid modified palladium surfaces. This finding highlights its potential application in chiral catalysis. [, ]

Q5: Are there any studies involving enzymes and this compound?

A5: Yes, researchers have explored the use of lipases for the kinetic resolution of this compound via enantioselective transesterification with vinyl butyrate, achieving high enantiomeric purity. [, ]

Q6: How do structural modifications of this compound influence biological activity?

A6: Studies using this compound derivatives, such as phosphorothioate analogs of Glycol Nucleic Acids (GNAs), reveal that the stereochemistry at the phosphorus center significantly impacts the thermodynamic stability of duplexes formed. [, ]

Q7: Are there any studies examining the cytotoxicity of this compound?

A7: Yes, research shows that this compound exhibits selective cytotoxicity towards cancer cells (HCT 116) compared to normal cells (Vero). This difference in cytotoxicity suggests a potential avenue for anticancer drug development. []

Q8: What are some notable natural products synthesized using this compound as a starting material?

A8: this compound has served as a key building block in the total synthesis of various natural products, including:

  • (-)-Microcarpalide and (+)-Lethaloxin []
  • Methyl 11(S)-jalapinolate []
  • Providencin []
  • (+)-Cryptocaryol A []
  • Altohyrtin C (Spongistatin 2) []
  • (+)-Goniodenin []
  • Okadaic acid []
  • Testudinariols A and B []
  • (-)-A26771B []
  • (+)-Monanchorin and Clavaminol A, C, and H []
  • Protectin DX/PDX []
  • (+)-Leukotriene B4 methyl ester []

Q9: What are some pharmaceutical applications of this compound?

A9: this compound has been used in the synthesis of:

  • Cidofovir, a broad-spectrum antiviral drug [, ]
  • Pretomanid, an antituberculosis agent []
  • L-α-glyceryl phosphoryl choline, a treatment for brain dysfunction [, , ]
  • Befunolol hydrochloride, a beta-blocker used to treat glaucoma []

Q10: Have computational methods been employed to study this compound?

A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the enantiospecific interaction between this compound and bitartrate species on palladium surfaces. []

Q11: What are the safety concerns associated with this compound?

A11: While this compound is a valuable chiral building block, it is classified as a probable carcinogen (Group 2A) by the World Health Organization (WHO). This classification necessitates careful handling and appropriate safety measures during its use. []

Q12: Are there studies on the environmental impact of this compound?

A12: While specific information on the environmental impact of this compound is limited in the provided papers, researchers should prioritize sustainable synthetic practices and responsible waste management when working with this compound.

Q13: What analytical techniques are used to quantify this compound?

A13: Researchers rely on various analytical methods for the characterization and quantification of this compound and its derivatives. These methods include high-performance liquid chromatography (HPLC) and techniques like 1H NMR and 13C NMR spectroscopy. [, , , , , , , , ]

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